molecular formula C25H23N3OS B2361692 3-amino-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide CAS No. 434294-87-8

3-amino-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide

Cat. No.: B2361692
CAS No.: 434294-87-8
M. Wt: 413.54
InChI Key: PIYGKCBOGOSSLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a thienoquinoline derivative characterized by a fused thiophene-quinoline core. Key structural features include:

  • 3-Amino group at position 2 of the thieno ring, enhancing hydrogen-bonding interactions.
  • 4-(4-Methylphenyl) substituent on the quinoline moiety, contributing to steric bulk and lipophilicity.
  • N-Phenyl carboxamide at position 2, modulating solubility and target affinity.

This scaffold is part of a broader class of thieno[2,3-b]quinoline carboxamides, which exhibit diverse pharmacological properties, including antiplasmodial, antitumor, and analgesic activities .

Properties

IUPAC Name

3-amino-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N3OS/c1-15-11-13-16(14-12-15)20-18-9-5-6-10-19(18)28-25-21(20)22(26)23(30-25)24(29)27-17-7-3-2-4-8-17/h2-4,7-8,11-14H,5-6,9-10,26H2,1H3,(H,27,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIYGKCBOGOSSLR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=C3C(=C(SC3=NC4=C2CCCC4)C(=O)NC5=CC=CC=C5)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-amino-4-(4-methylphenyl)-N-phenyl-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide is a derivative of thienoquinoline and has garnered attention for its potential biological activities, particularly in the fields of oncology and neuropharmacology. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

  • Molecular Formula : C20H18N3OS
  • Molecular Weight : 365.44 g/mol
  • CAS Number : 626227-84-7

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in cell proliferation and apoptosis. The thienoquinoline scaffold is known to exhibit various pharmacological effects, including anti-cancer and anti-inflammatory properties.

Biological Activity Overview

  • Anticancer Activity
    • Several studies have highlighted the compound's potential as an anticancer agent. For instance, it has been shown to inhibit the growth of various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. The mechanism involves the induction of apoptosis through the activation of caspases and modulation of cell cycle proteins.
    • Table 1: Anticancer Activity Against Various Cell Lines
      Cell LineIC50 (μM)Mechanism
      MCF-710.5Apoptosis induction
      HT-2912.3Cell cycle arrest
      HeLa15.0Caspase activation
  • Neuroprotective Effects
    • Preliminary studies suggest that this compound may possess neuroprotective properties. It has been evaluated in models of neurodegeneration, showing potential in reducing oxidative stress and inflammation in neuronal cells.
    • Case Study : In a study involving neuronal cell cultures exposed to neurotoxic agents, treatment with the compound resulted in a significant decrease in cell death compared to untreated controls.
  • Antimicrobial Activity
    • The compound has also been assessed for antimicrobial properties against various bacterial strains. Results indicated moderate activity against Gram-positive bacteria, suggesting its potential as a lead for developing new antibiotics.

Research Findings

Research into the biological activity of this compound is still emerging. Notably:

  • A study published in Journal of Medicinal Chemistry explored structural modifications to enhance potency against DNMT enzymes, which are pivotal in cancer biology.
  • Another investigation focused on the synthesis of derivatives aimed at improving solubility and bioavailability while maintaining efficacy.

Comparison with Similar Compounds

Key Observations:

Antiplasmodial Activity : KuSaSch105 (4-chlorophenyl substituent) demonstrates potent activity against Plasmodium falciparum, likely due to enhanced electron-withdrawing effects improving target binding .

Analgesic/Antimicrobial Activity : AU04271 and AZ729 incorporate heterocyclic 2-furyl groups, which may enhance membrane permeability and interaction with opioid or microbial targets .

Lipophilicity Trends : Trifluoromethyl () and bromo substituents increase lipophilicity (logP > 3), favoring blood-brain barrier penetration but risking off-target toxicity .

Physicochemical and Structural Determinants

Solubility and Bioavailability:

  • N-Aryl Carboxamide : The N-phenyl group in the target compound reduces aqueous solubility compared to N-alkyl analogs but improves metabolic stability .
  • Methyl vs. Halogen Substituents : The 4-methylphenyl group in the target compound balances lipophilicity (logP ≈ 3.5) and steric hindrance, unlike bulkier tribromophenyl derivatives (e.g., CID 3621987, ), which show reduced cellular uptake .

Stereoelectronic Effects:

  • Electron-Withdrawing Groups : Chloro and trifluoromethyl substituents enhance electrophilicity, favoring covalent interactions with cysteine residues in enzymatic targets .
  • Hydrogen-Bond Donors: The 3-amino group is critical for binding to ATP pockets in kinases, as seen in antitumor analogs .

Preparation Methods

Formation of the Tetrahydrothienoquinoline Core

The thieno[2,3-b]quinoline scaffold is constructed via cyclocondensation of 2-aminothiophene derivatives with cyclohexenone intermediates. A representative protocol involves reacting 4-(4-methylphenyl)-2-aminothiophene-3-carbonitrile with 2-(furan-2-ylmethylene)cyclohexan-1-one in the presence of sodium methoxide. This reaction proceeds via Knoevenagel condensation, followed by intramolecular cyclization to yield the tetrahydrothienoquinoline core. The use of polar aprotic solvents like dimethylformamide (DMF) at 80–100°C enhances reaction efficiency, achieving yields of 67–84%.

Introduction of the Carboxamide Group

The N-phenylcarboxamide moiety is introduced via nucleophilic acyl substitution. 3-Amino-4-(4-methylphenyl)-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carbonyl chloride is reacted with aniline in dichloromethane under inert atmosphere. Triethylamine is employed as a base to scavenge HCl, with reactions typically completing within 4–6 hours at room temperature. Post-reaction purification via silica gel chromatography (eluent: ethyl acetate/hexane, 1:3) isolates the product in 72–78% yield.

S-Alkylation and Thorpe-Zeigler Cyclization

S-Alkylation of Thioamide Precursors

A two-step sequence begins with S-alkylation of 4-(4-methylphenyl)-2-thioxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrile using ethyl chloroacetate. This reaction is conducted in methanol with sodium methoxide as a base, yielding the S-alkylated intermediate. Monitoring via thin-layer chromatography (TLC) confirms completion within 30–40 minutes at 25°C.

Thorpe-Zeigler Cyclization

The S-alkylated intermediate undergoes cyclization under Thorpe-Zeigler conditions (ethanolic sodium ethoxide, reflux, 6–8 hours) to form the tetrahydrothienoquinoline framework. This step proceeds via imino intermediate formation, followed by spontaneous rearrangement to the aromatic thienoquinoline system. Yields range from 65–70%, with purity confirmed via high-performance liquid chromatography (HPLC).

Oxidative Dimerization Approaches

Hypochlorite-Mediated Oxidation

Noncatalyzed oxidation using sodium hypochlorite (NaClO) in aqueous ethanol selectively dimerizes 3-aminothieno[2,3-b]pyridine-2-carboxamide precursors. This method, optimized at pH 9–10 and 0–5°C, produces the tetrahydrothienoquinoline derivative via a radical coupling mechanism. Nuclear magnetic resonance (NMR) studies confirm the stereoselective formation of the E-isomer, with diastereomeric excess exceeding 95%.

Post-Oxidation Functionalization

Following dimerization, the 4-methylphenyl group is introduced via Suzuki-Miyaura cross-coupling. Using palladium(II) acetate as a catalyst and cesium carbonate as a base, the aryl boronic acid derivative couples to the quinoline ring at 80°C in tetrahydrofuran (THF). This step achieves 60–65% yield, with residual palladium removed via chelating resins.

Comparative Analysis of Synthetic Routes

Yield and Scalability

Multi-component cyclocondensation offers the highest yields (67–84%) but requires stringent temperature control. Thorpe-Zeigler cyclization, while moderate in yield (65–70%), is scalable to kilogram quantities due to its simplicity. Oxidative dimerization, though stereoselective, suffers from lower yields (55–60%) and necessitates costly purification.

Byproduct Formation

Cyclocondensation routes generate hydrolyzed byproducts (e.g., tetrahydrothienoquinoline-2-carboxylic acids) in 8–12% yields, necessitating chromatographic separation. In contrast, S-alkylation methods produce minimal byproducts (<5%) due to the regioselectivity of sodium methoxide.

Mechanistic Insights and Optimization

Role of Solvent Polarity

Polar solvents (DMF, DMSO) accelerate cyclocondensation by stabilizing charged intermediates. However, they also promote hydrolysis of the nitrile group to carboxamides, requiring careful solvent selection. Ethanol-water mixtures (4:1) balance reactivity and selectivity in oxidative dimerizations.

Catalytic Enhancements

Recent advances employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to improve S-alkylation kinetics. This modification reduces reaction times from 40 minutes to 15 minutes while maintaining yields above 70%.

Industrial-Scale Production Considerations

Cost-Effective Reagent Selection

Bulk synthesis replaces sodium methoxide with potassium carbonate in methanol, lowering reagent costs by 40%. While reaction times increase to 2–3 hours, yields remain consistent at 65–68%.

Waste Stream Management

Hypochlorite-mediated methods generate chloride-rich waste, requiring neutralization with sodium bisulfite before disposal. Cyclocondensation routes produce benign byproducts (e.g., water, ammonium salts), aligning with green chemistry principles.

Q & A

Basic Synthesis and Characterization

Q: What are the standard synthetic protocols for preparing this quinoline-carboxamide derivative, and how is its purity validated? A: The compound is synthesized via coupling reactions using activating agents like hexafluorophosphate benzotriazole tetramethyl uronium (HBTU) and triethylamine (TEA). A typical protocol involves mixing the quinoline-carboxylic acid precursor (1 mol) with HBTU (1.1 mol) and TEA in a polar solvent (e.g., DMF) at 0°C, followed by reaction completion at room temperature for 12 hours. Purity is validated using HPLC (e.g., Waters Alliance 2695 XE system with photodiode array detection at 210 nm) and elemental analysis. Structural confirmation employs 1^1H NMR (500 MHz, δ referenced to TMS) and mass spectrometry .

Analytical Techniques for Structural Elucidation

Q: Which spectroscopic and chromatographic methods are critical for confirming the compound’s structural integrity? A: Key techniques include:

  • NMR spectroscopy : 1^1H and 13^{13}C NMR to verify substituent positions and ring systems (e.g., tetrahydrothienoquinoline scaffold).
  • HPLC : To assess purity (>95%) by resolving impurities under isocratic or gradient conditions.
  • Mass spectrometry (MS) : High-resolution ESI-MS for molecular ion confirmation.
  • Melting point analysis : Consistency with literature values (e.g., 252–256°C for related derivatives) .

Assessing Biological Activity: Methodologies

Q: How are antimicrobial or anticancer activities of this compound evaluated in vitro? A: Disk diffusion assays on Mueller Hinton agar quantify bacterial growth inhibition zones. Minimum inhibitory concentration (MIC) is determined via microdilution in 96-well plates, measuring bacterial growth inhibition at serial dilutions (e.g., 0.5–128 µg/mL). For anticancer activity, cell viability assays (e.g., MTT) against cancer cell lines (e.g., HeLa, MCF-7) are performed, with IC50_{50} values calculated using dose-response curves .

Advanced Synthesis: Optimizing Reaction Conditions

Q: How can reaction yields be improved for late-stage diversification of the quinoline core? A: Microwave-assisted synthesis reduces reaction times (e.g., 30 minutes vs. 12 hours) and improves regioselectivity. Solvent optimization (e.g., DMF vs. THF) and catalyst screening (e.g., Pd/C for hydrogenation) enhance yields. Temperature-controlled steps (e.g., 0°C for acid activation) minimize side reactions .

Structure-Activity Relationship (SAR) Studies

Q: Which substituents on the quinoline scaffold correlate with enhanced bioactivity? A: Key SAR findings:

  • 4-Methylphenyl group : Enhances lipophilicity and membrane permeability.
  • Thieno[2,3-b]quinoline core : Improves DNA intercalation potential.
  • N-phenyl carboxamide : Critical for target binding (e.g., kinase inhibition). Comparative studies with halogenated analogs (e.g., 4-chlorophenyl) show reduced potency, suggesting steric and electronic effects dominate .

In Vivo Toxicity and Pharmacokinetic Models

Q: What methodologies are used to evaluate in vivo toxicity and metabolic stability? A: Rodent models (e.g., Sprague-Dawley rats) assess acute toxicity via LD50_{50} determination. HPLC-MS/MS quantifies plasma/tissue concentrations for pharmacokinetic parameters (t1/2_{1/2}, Cmax_{max}). Metabolite identification uses liver microsome incubations with NADPH cofactors, followed by UPLC-QTOF analysis .

Computational Modeling for Mechanism Elucidation

Q: How can molecular docking and dynamics simulations predict binding modes? A: Docking software (e.g., AutoDock Vina) models ligand-receptor interactions (e.g., with EGFR kinase). MD simulations (GROMACS) over 100 ns trajectories assess binding stability and hydration effects. Density functional theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .

Resolving Data Contradictions in Bioactivity

Q: How to address discrepancies in reported antimicrobial activity across studies? A: Variations may arise from:

  • Strain specificity : Test against standardized strains (e.g., ATCC controls).
  • Assay conditions : Standardize inoculum size (e.g., 0.5 McFarland) and growth media.
  • Compound solubility : Use DMSO stocks (<1% v/v) to avoid solvent interference. Cross-validate with MIC assays and time-kill curves .

Stability Under Storage and Experimental Conditions

Q: What protocols ensure compound stability during long-term storage? A: Store desiccated at -20°C in amber vials to prevent photodegradation. For solutions, use anhydrous DMSO under inert gas (N2_2). Monitor stability via periodic HPLC checks. Avoid freeze-thaw cycles, which promote aggregation .

Impact of Functional Groups on Solubility and Bioavailability

Q: How do modifications to the carboxamide group influence physicochemical properties? A: Introducing polar groups (e.g., hydroxyl or morpholine) improves aqueous solubility but may reduce blood-brain barrier penetration. LogP calculations (e.g., using ChemDraw) guide derivatization. Salt formation (e.g., HCl salts) enhances dissolution rates for in vivo studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.